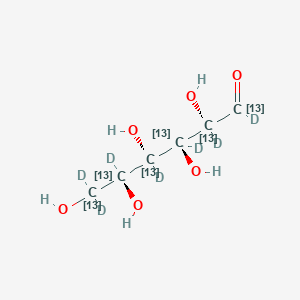

D-Glucose-13C6,d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

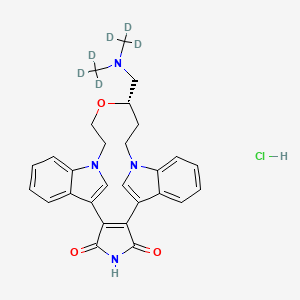

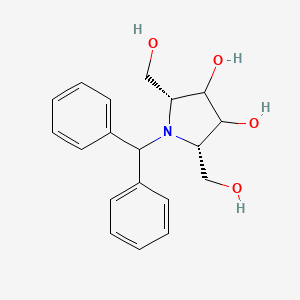

D-Glucose-13C6,d7 is a labeled compound where all carbon atoms are replaced with the stable isotope 13C, and certain hydrogen atoms are replaced with deuterium (d7). This labeling enhances its detectability in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), making it a valuable tool for studying metabolic pathways, enzyme activities, and chemical structure elucidation.

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One notable approach involves the use of D-glucose as a bio-renewable methine source in the synthesis of benzimidazoles via oxidative cyclization, demonstrating D-glucose's versatility as a starting material for complex organic syntheses (Raja et al., 2020). Another method includes the biosynthesis of glucose-d-13C6 by fermentation using methylotrophic yeast with methanol-13C, showcasing an effective way to incorporate 13C into glucose (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure and chemical shift tensors of this compound have been extensively studied using solid-state NMR spectroscopy. Such analyses provide essential insights into the compound's crystalline forms and are crucial for understanding its behavior in various chemical environments (BrouwerDarren et al., 2011).

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, serving as a precursor for synthesizing various organic compounds. For instance, it has been used in the synthesis of benzimidazoles, demonstrating its reactivity and utility in producing biologically active molecules (Raja et al., 2020). Its isotopic labeling also allows for detailed reaction mechanism studies, including isomerization and transformation processes.

Mécanisme D'action

Target of Action

D-Glucose-13C6,d7, also known as Deuterated Glucose or Labeled Glucose , is a stable isotope-labeled counterpart of glucose. Its primary targets are the same as those of glucose, which include various enzymes involved in the metabolic processes such as glycolysis and Kreb’s cycle .

Mode of Action

This compound interacts with its targets in the same way as glucose does. It binds to enzymes involved in metabolic processes, triggering a series of biochemical reactions that lead to the generation of energy in the form of adenosine triphosphates (ATPs) .

Biochemical Pathways

The biochemical pathways affected by this compound include glycolysis and the Kreb’s cycle . In glycolysis, glucose is broken down to produce pyruvate, which then enters the Kreb’s cycle to generate ATPs. The downstream effects of these pathways include the production of energy necessary for various cellular functions .

Result of Action

The molecular and cellular effects of this compound action are the generation of ATPs, which provide energy for various cellular functions . Additionally, glucose moieties constitute to form cellulose by β-1,4-glycosidic linkage .

Safety and Hazards

Orientations Futures

D-Glucose-13C6,d7 serves a variety of applications. It has been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard . It can also be used to trace glucose-related synthetic catabolism .

Relevant Papers Several papers have been published on this compound. For instance, a study on the Mediterranean fruit fly used this compound to identify and quantify amino acids . Another study used it to understand the dynamics of glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-VVZLUFAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)